molecular formula C19H27N3 B1265547 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile CAS No. 968-85-4

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile

Cat. No.: B1265547
CAS No.: 968-85-4
M. Wt: 297.4 g/mol
InChI Key: MNEJRCLOVDRIAQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile is a chemical compound with the molecular formula C19H27N3 and a molecular weight of 297.44 g/mol This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, a cyclohexylamino group, and a carbonitrile group

Preparation Methods

The synthesis of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, benzyl chloride, cyclohexylamine, and a suitable cyanide source.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

    Synthetic Route: The synthetic route involves the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with cyclohexylamine to introduce the cyclohexylamino group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the benzyl group are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool in research.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1,3-4,7-8,18,21H,2,5-6,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJRCLOVDRIAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242512
Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
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Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

968-85-4
Record name 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
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Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
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Record name 1-Benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
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Record name 1-benzyl-4-(cyclohexylamino)piperidine-4-carbonitrile
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Record name 1-BENZYL-4-(CYCLOHEXYLAMINO)PIPERIDINE-4-CARBONITRILE
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